molecular formula C22H23N5 B11219483 1-(3,4-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(3,4-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11219483
M. Wt: 357.5 g/mol
InChI Key: QWIUTIVZGSFQLJ-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which exhibit interesting biological properties.
  • Its chemical structure consists of a pyrazolo[3,4-d]pyrimidine core with two aryl substituents: a 3,4-dimethylphenyl group and a 3-methylphenyl group.
  • The compound’s systematic name reflects its substituents and fused ring system.
  • Preparation Methods

  • Chemical Reactions Analysis

  • Scientific Research Applications

      Chemistry: Used as a building block for drug discovery and materials chemistry.

      Biology: Investigated for potential bioactivity (e.g., kinase inhibitors).

      Medicine: May have therapeutic applications (e.g., anticancer agents).

      Industry: Potential use in organic electronics or other advanced materials.

  • Mechanism of Action

      Targets: The compound likely interacts with specific proteins or enzymes.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Uniqueness: Its specific combination of substituents and fused ring system sets it apart.

      Similar Compounds: Other pyrazolo[3,4-d]pyrimidines with different substituents exist, but their exact structures would require further investigation.

    Remember that this compound’s applications and mechanisms are still actively studied, and new findings may emerge

    Properties

    Molecular Formula

    C22H23N5

    Molecular Weight

    357.5 g/mol

    IUPAC Name

    1-(3,4-dimethylphenyl)-N-ethyl-N-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

    InChI

    InChI=1S/C22H23N5/c1-5-26(18-8-6-7-15(2)11-18)21-20-13-25-27(22(20)24-14-23-21)19-10-9-16(3)17(4)12-19/h6-14H,5H2,1-4H3

    InChI Key

    QWIUTIVZGSFQLJ-UHFFFAOYSA-N

    Canonical SMILES

    CCN(C1=CC=CC(=C1)C)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)C

    Origin of Product

    United States

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